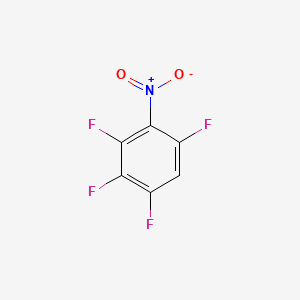

2,3,4,6-Tetrafluoronitrobenzene

説明

Historical Context and Significance in Fluorinated Aromatic Chemistry

The development of fluorinated aromatic compounds has been a significant area of advancement in organic chemistry. The introduction of fluorine atoms into aromatic rings can dramatically alter the physical, chemical, and biological properties of the molecules. A key method for the synthesis of 2,3,4,6-Tetrafluoronitrobenzene involves the nitration of 1,2,3,5-tetrafluorobenzene. A notable procedure for this transformation was detailed in a 1995 publication in the Journal of Organic Chemistry. chemicalbook.com This process involves reacting 1,2,3,5-tetrafluorobenzene with a mixture of concentrated nitric and sulfuric acids at a controlled temperature. chemicalbook.com

The significance of this compound and other polyfluorinated nitroaromatics lies in their utility as versatile intermediates. The electron-withdrawing nature of both the fluorine atoms and the nitro group activates the aromatic ring for nucleophilic aromatic substitution, a fundamental reaction in organic synthesis. This high reactivity allows for the selective replacement of fluorine atoms with a variety of other functional groups, enabling the construction of more complex molecular architectures.

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape for this compound is vibrant and expanding, with a significant focus on materials science and medicinal chemistry. The unique electronic properties conferred by the fluorine and nitro substituents make it a valuable precursor for the synthesis of novel organic electronic materials.

An emerging trend is the use of fluorinated nitroaromatics in the development of materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com The strategic incorporation of fluorine atoms can enhance the performance and stability of these devices. For instance, related polyfluorinated building blocks are used to synthesize chromophores for DSSCs and hole-transporting materials for organic electronics. ossila.com

Furthermore, the reactivity of the nitro group, which can be readily reduced to an amine, opens up avenues for the synthesis of a diverse range of compounds, including azo and azide (B81097) derivatives. ossila.com These derivatives have found applications in areas such as ferroelectric devices and liquid crystals. ossila.com

Academic Research Aims and Scope for this compound Studies

Academic research involving this compound is largely driven by the desire to create new molecules with tailored properties for specific applications. The primary research aims can be broadly categorized as follows:

Synthesis of Novel Organic Materials: A major focus is the use of this compound as a starting material to synthesize new conjugated polymers and small molecules for applications in organic electronics. Researchers aim to fine-tune the electronic and photophysical properties of these materials by strategically modifying the core structure derived from this fluorinated building block.

Development of New Synthetic Methodologies: The unique reactivity of this compound makes it an excellent substrate for exploring new synthetic transformations. Academic studies often focus on developing novel catalytic systems and reaction conditions to achieve selective functionalization of the polyfluorinated ring.

Medicinal Chemistry and Drug Discovery: While direct applications are less commonly reported, the core structure of this compound is of interest in medicinal chemistry. The introduction of fluorine can enhance the metabolic stability and bioavailability of drug candidates. Research in this area aims to synthesize novel fluorinated analogues of biologically active compounds to improve their pharmacological profiles.

The scope of these studies is broad, encompassing fundamental organic synthesis, materials characterization, and the evaluation of the performance of the resulting materials in various devices. The overarching goal is to leverage the unique properties of this fluorinated building block to advance the fields of materials science and organic chemistry.

Structure

3D Structure

特性

IUPAC Name |

1,2,3,5-tetrafluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF4NO2/c7-2-1-3(8)6(11(12)13)5(10)4(2)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLCUAUNAWWSBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075387 | |

| Record name | Benzene, 1,2,3,5-tetrafluoro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314-41-0 | |

| Record name | 1,2,3,5-Tetrafluoro-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,5-Tetrafluoro-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000314410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3,5-tetrafluoro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,5-tetrafluoro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,5-TETRAFLUORO-4-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU82FD6B27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,3,4,6 Tetrafluoronitrobenzene and Its Derivatives

Strategic Approaches to Regioselective Synthesis

The synthesis of specifically substituted fluorinated nitrobenzenes, such as 2,3,4,6-tetrafluoronitrobenzene, requires precise control over the reaction conditions and reagent selection. The strong electron-withdrawing nature of the nitro group, combined with the presence of multiple fluorine atoms, significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic attack. Strategic approaches are therefore necessary to achieve the desired regioselectivity in the synthesis of its derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions in the Synthesis of Fluorinated Nitrobenzenes

Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing polyfluoroarenes. mdpi.com This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, before a leaving group is expelled. libretexts.orgstrath.ac.uk The presence of electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group is crucial as they stabilize this negatively charged intermediate, thereby activating the ring for nucleophilic attack. libretexts.orgwikipedia.org In the context of fluorinated nitrobenzenes, the fluorine atoms themselves are good leaving groups and further enhance the electrophilicity of the aromatic ring.

Displacement of Activated Fluorine Substituents by Amine Nucleophiles

The fluorine atoms on the this compound ring are activated towards nucleophilic displacement by the electron-withdrawing nitro group. Amine nucleophiles readily react with polyfluoronitrobenzene derivatives in SNAr reactions. semanticscholar.org The position of substitution is dictated by the activating effect of the nitro group, which is strongest at the ortho and para positions. Consequently, the fluorine atoms at the 2-, 4-, and 6-positions are the most likely to be displaced.

For instance, the reaction of 2,4-difluoronitrobenzene (B147775) with amines can lead to the formation of porous organic materials. nih.gov Similarly, in the synthesis of adavosertib, an early step involves the SNAr reaction between 4-fluoronitrobenzene and 1-methylpiperazine (B117243). acs.org The reactivity of the amine nucleophile plays a significant role; for example, piperazine (B1678402) has been shown to react approximately 15 times faster than 1-methylpiperazine at 70 °C. acs.org

Regiochemical Control in Sequential Displacement Reactions

In polyfluorinated systems, it is often possible to achieve sequential displacement of fluorine atoms, allowing for the introduction of different nucleophiles in a controlled manner. nih.gov The regioselectivity of these sequential reactions is governed by a combination of electronic and steric factors. The first substitution typically occurs at the most activated position, which is usually the para-position to the nitro group due to a combination of strong electronic activation and lower steric hindrance compared to the ortho positions.

Following the initial substitution, the electronic landscape of the molecule is altered. The newly introduced substituent can either further activate or deactivate the remaining fluorine atoms towards subsequent substitution. For example, the displacement of a fluorine atom by an amine can reduce the deactivating effect on the nitro group through conjugation, influencing the position of the next substitution. nih.gov This principle is utilized in the synthesis of various functionalized materials and pharmaceutical building blocks. nih.govrsc.org For example, 4,5-difluoro-1,2-dinitrobenzene reacts sequentially with different nucleophiles to form heterocyclic systems. nih.gov

Influence of Reaction Conditions (Temperature, Solvents, Reagents) on SNAr Pathways

The outcome of SNAr reactions is highly sensitive to the reaction conditions. Temperature, solvent, and the nature of the reagents can all influence the rate and regioselectivity of the substitution. researchgate.net

Temperature: Higher temperatures are often required to displace less activated halogens or to overcome energy barriers for the second substitution in a sequential process. For example, in the reaction of 2,3-dichloroquinoxaline (B139996) with butylamine, a higher temperature of 150 °C is needed to displace the second chlorine atom. nih.gov

Solvents: The choice of solvent is critical. Aprotic polar solvents, such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile, are commonly used as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. researchgate.net The stability of the Meisenheimer intermediate is also greater in aprotic solvents compared to protic ones. researchgate.net In some cases, binary solvent mixtures can exhibit a synergistic kinetic effect. researchgate.net

Reagents: The nature of the nucleophile and any added base significantly impacts the reaction. Stronger nucleophiles will react more readily. The use of a base can generate a more potent nucleophile from a neutral precursor (e.g., phenoxide from phenol). semanticscholar.org The choice of base can also influence the reaction; for instance, potassium carbonate is often used as a mild base in these reactions. mdpi.com

Cross-Coupling Reactions for C-C Bond Formation

While SNAr reactions are excellent for introducing heteroatom nucleophiles, cross-coupling reactions are the method of choice for forming new carbon-carbon bonds, a fundamental transformation in organic synthesis. alevelchemistry.co.ukillinois.edu

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Fluorinated Nitrobenzenes

The Suzuki-Miyaura cross-coupling reaction, which typically involves the palladium-catalyzed reaction of an organoboron compound with an aryl halide or triflate, has been adapted for the challenging C-F bond activation. acs.orgresearchgate.net Highly fluorinated nitrobenzene (B124822) derivatives have proven to be suitable substrates for palladium-catalyzed C-F bond arylation. acs.org

This reaction offers a synthetic route to polyfluorinated 2-arylnitrobenzene systems, as the arylation preferentially occurs at the position ortho to the nitro group. acs.org This regioselectivity suggests a significant directing interaction between the nitro group and the incoming nucleophilic palladium catalyst, which is facilitated by the presence of multiple fluorine atoms on the ring. acs.org The mechanism is thought to involve a highly nucleophilic character in the oxidative addition step, which contrasts with the concerted mechanism of more conventional Suzuki-Miyaura couplings. acs.org

The reaction can be carried out under both conventional heating and microwave conditions using readily available palladium catalysts. acs.org Heterogeneous catalysts, such as palladium nanoparticles supported on modified graphene, have also been developed and show good catalytic activity and recyclability in the Suzuki-Miyaura coupling of fluorinated aryls. mdpi.comsemanticscholar.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions of Fluorinated Nitrobenzenes

| Fluorinated Nitrobenzene | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K2CO3 | Dioxane/H2O | 4-Fluorobiphenyl | >95 | mdpi.com |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | Dioxane/H2O | 2,4'-Difluorobiphenyl | ~80 | mdpi.com |

| 4-Nitrobenzyl fluoride (B91410) | Phenylboronic acid | Pd(OAc)2/SPhos | Cs2CO3 | Toluene | 4-Nitro-1,1'-biphenyl | 91 | nih.gov |

Alkyl Transfer from Phosphonium (B103445) Ylides to Polyfluoroarenes

A novel method for the functionalization of polyfluoroarenes involves the regioselective alkyl transfer from phosphonium ylides. rsc.orgresearchgate.netrsc.org This reaction proceeds under mild conditions and allows for the introduction of various alkyl groups.

The reaction between a phosphonium ylide and a polyfluoroarene like this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. rsc.orgresearchgate.net The ylide acts as a nucleophile, attacking the electron-deficient aromatic ring. The regioselectivity of this reaction is high, with the alkyl group being transferred specifically to the position para to the activating group (in this case, the nitro group). rsc.orgrsc.org NMR spectroscopy and deuterium (B1214612) labeling experiments have confirmed the SNAr pathway and have shown that a proton is transferred to the α-carbon of the alkyl group in the final C-P bond cleavage step, with water acting as the proton source. rsc.orgresearchgate.net

The scope of this alkyl transfer reaction is broad. rsc.org It is compatible with a variety of functional groups on the polyfluoroarene, including carboxyl, ester, amide, and cyano groups. rsc.orgresearchgate.net Furthermore, a diverse range of phosphonium salts can be used, allowing for the introduction of different alkyl groups. rsc.org This method has been successfully applied to transfer ethyl and other alkyl groups to polyfluoroarenes in good yields. rsc.org The reaction's utility has also been extended to polyfluoroheteroarenes. rsc.org

Table 2: Examples of Alkyl Transfer to Polyfluoroarenes

| Polyfluoroarene Substrate | Phosphonium Ylide | Product (Alkyl Group Introduced) | Yield |

|---|---|---|---|

| Pentafluorobenzonitrile | Methyltriphenylphosphonium ylide | 4-Methyl-2,3,5,6-tetrafluorobenzonitrile | Good |

| Ethyl pentafluorobenzoate | Methyltriphenylphosphonium ylide | Ethyl 4-methyl-2,3,5,6-tetrafluorobenzoate | Good |

Other Advanced Synthetic Transformations for Functionalization

Beyond the specific methods detailed above, other advanced synthetic transformations are employed for the functionalization of this compound. Nucleophilic aromatic substitution reactions with various nucleophiles, such as thioureas, can lead to the formation of para-substituted diaryl sulfides. sigmaaldrich.com Additionally, mercuration of 2,3,4,5-tetrafluoronitrobenzene (B133510) has been reported, indicating another potential route for functionalization. sigmaaldrich.com The reaction with methanol (B129727) has also been studied, leading to nucleophilic aromatic substitution products. sigmaaldrich.com

Catalysis in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound derivatives, enabling efficient and selective transformations. This section delves into the specific roles of palladium catalysts, strong bases, and ligand design in these synthetic routes.

Role of Palladium Catalysts in C-F Activation

The activation of the robust carbon-fluorine (C-F) bond is a significant challenge in organic synthesis. Palladium catalysts have emerged as effective tools for this purpose, particularly in cross-coupling reactions involving highly fluorinated nitrobenzene systems. worktribe.com

In the context of this compound, palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, facilitate the arylation and alkynylation of the fluorinated ring. worktribe.comnih.gov The nitro group plays a crucial dual role in these transformations. Firstly, its strong electron-withdrawing nature activates the aromatic ring towards nucleophilic attack by the palladium catalyst. worktribe.com Secondly, it directs the oxidative addition of the palladium catalyst preferentially to the ortho C-F bond (at the 2-position). worktribe.comnih.gov This regioselectivity is a key feature of these reactions, offering a synthetic pathway to polyfluorinated 2-arylnitrobenzene systems. nih.gov

Research has shown that the oxidative addition of palladium into the C-F bond is a critical step in the catalytic cycle. worktribe.com The reaction between a boronic acid derivative, a base, and pentafluoronitrobenzene, for instance, does not proceed without the palladium catalyst, highlighting the catalyst's essential role in activating the C-F bond. worktribe.com The mechanism of these reactions is believed to have a highly nucleophilic character, in contrast to the concerted mechanism of more conventional Suzuki-Miyaura couplings involving aryl iodides and bromides. nih.gov

Furthermore, heterodimetallic ruthenium-palladium complexes have demonstrated remarkable activity in the hydrodefluorination of C-F bonds. nih.gov In these systems, the palladium center facilitates the C-F activation, while the ruthenium center enables the reduction of the substrate. nih.gov This synergistic action highlights the potential for developing even more efficient catalytic systems for C-F bond functionalization. nih.gov

| Substrate | Catalyst | Reaction Type | Key Finding |

|---|---|---|---|

| Highly fluorinated nitrobenzene derivatives | Palladium catalysts | Suzuki-Miyaura coupling | Arylation occurs ortho to the nitro group, providing a route to polyfluorinated 2-arylnitrobenzene systems. nih.gov |

| Tetrafluoro- and trifluoronitrobenzene derivatives | Palladium catalysts | Suzuki-Miyaura coupling | The regiochemistry suggests a significant directing interaction between the nitro group and the nucleophilic palladium catalyst. nih.gov |

Strong Bases in Nucleophilic Reactions (e.g., MTBD, TBD)

Strong organic bases, such as 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), are increasingly utilized in organic synthesis for their ability to promote a variety of chemical transformations. researchgate.netresearchgate.netwikipedia.orgwikipedia.org These bicyclic guanidine (B92328) bases exhibit exceptional basicity and are soluble in many organic solvents, making them effective catalysts and reagents. researchgate.netwikipedia.org

TBD is known to catalyze a range of reactions, including Michael additions, Henry reactions, transesterifications, and Knoevenagel condensations. wikipedia.org Mechanistic studies have shown that TBD can act as a nucleophilic catalyst. For example, in the amidation of esters, TBD reacts reversibly with the ester to form an acyl-TBD intermediate, which then acylates the amine. researchgate.net

MTBD, a derivative of TBD, is also a strong guanidine base. wikipedia.org Both TBD and MTBD have been investigated for their catalytic activity in various reactions. For instance, in intramolecular aldol (B89426) reactions, TBD has been shown to be a more effective catalyst than MTBD, despite their similar Brønsted basicities, suggesting a nucleophilic role for TBD in this transformation. researchgate.net The rigid bicyclic structure of these guanidines contributes to their high basicity and stability through resonance stabilization of the positive charge in their conjugate acids. researchgate.net

Ligand Design for Enhanced Selectivity and Yields in Cross-Coupling

Ligand design is a critical aspect of transition metal catalysis, as the ligand can significantly influence the selectivity and efficiency of a reaction. In cross-coupling reactions, the choice of ligand can be pivotal in achieving the desired outcome, especially when dealing with substrates that have multiple reactive sites. nih.gov

The use of specifically designed ligands can control the regioselectivity of a reaction through noncovalent interactions with the substrate. nih.gov For example, a "toolkit" of sulfonated phosphine (B1218219) ligands, in combination with a variety of bases, has been successfully employed for the site-selective cross-coupling of multiply chlorinated arenes. nih.gov The fine-tuning provided by these ligand-base combinations allows for selective reactions on substrates that would otherwise yield complex mixtures with standard ligands. nih.gov This approach has proven effective for both Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, enabling the synthesis of complex, highly substituted arenes. nih.gov

In the context of palladium-catalyzed C-F activation, the choice of ligand is also crucial. For instance, the use of tricyclohexylphosphine (B42057) (PCy₃) as a ligand has been shown to be more effective than triphenylphosphine (B44618) (PPh₃) in the oxidative addition of hexafluorobenzene (B1203771) to a palladium center. mdpi.com This highlights the importance of ligand selection in overcoming the high bond energy of the C-F bond.

Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. This section discusses the application of microwave irradiation and the importance of solvent selection in the synthesis of this compound and its derivatives.

Microwave Irradiation for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govclockss.orgmdpi.org The rapid and uniform heating provided by microwave irradiation can dramatically reduce reaction times, sometimes from hours to minutes. clockss.orgnih.govsemanticscholar.org

In the synthesis of fluorinated aromatic compounds, microwave irradiation has been successfully applied to palladium-catalyzed C-F bond arylation reactions. nih.gov These reactions proceed efficiently under both conventional heating and microwave conditions, demonstrating the versatility of this technology. nih.gov The use of microwave irradiation can contribute to more environmentally friendly synthetic procedures by reducing energy consumption and reaction times. nih.gov

The benefits of microwave-assisted synthesis extend to a wide range of organic transformations, including the synthesis of various heterocyclic compounds. clockss.orgnih.gov The ability to significantly shorten reaction times and improve yields makes it an attractive technique for the synthesis of complex molecules. nih.govmdpi.org

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Often longer, can be hours or days | Dramatically reduced, often to minutes nih.govnih.gov |

| Yield | Variable | Often higher yields are observed nih.govmdpi.org |

| Heating Mechanism | Conductive heating from an external source | Direct dielectric heating of polar molecules nih.govclockss.org |

| Process | Can be less clean, leading to byproducts | Often results in cleaner processes nih.gov |

Solvent Selection and Eco-Friendly Reaction Media

Solvent selection is a critical aspect of green chemistry, as solvents constitute a significant portion of the waste generated in chemical processes. whiterose.ac.ukubc.canih.gov The choice of solvent can have a substantial impact on the environmental footprint of a synthesis. nih.gov Several solvent selection guides have been developed by pharmaceutical companies and academic institutions to assist chemists in choosing more sustainable solvents. ubc.carsc.org These guides typically rank solvents based on their environmental, health, and safety (EHS) profiles. ubc.carsc.org

Solvents are generally categorized as preferred, usable, or undesirable. rsc.org For example, water, ethanol, and isopropanol (B130326) are often recommended, while solvents like benzene (B151609), chloroform, and N,N-dimethylformamide (DMF) are considered hazardous and their use is discouraged. rsc.org The goal is to replace hazardous solvents with greener alternatives whenever possible. carlroth.com

Mechanistic Investigations of Reactions Involving 2,3,4,6 Tetrafluoronitrobenzene

Detailed Reaction Mechanisms

The reactivity of 2,3,4,6-Tetrafluoronitrobenzene is governed by several mechanistic pathways, which are dictated by the nature of the reacting species and the reaction conditions. These mechanisms provide a fundamental understanding of how this compound engages in chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group (NO₂), and the fluorine atoms, which activate the aromatic ring towards attack by nucleophiles. chemistrysteps.commasterorganicchemistry.com The SNAr mechanism typically proceeds through a two-step addition-elimination process. libretexts.org

The stability of Meisenheimer complexes is influenced by several factors, including the nature of the solvent and the substituents on the aromatic ring. For instance, the stability of a spirocyclic Meisenheimer complex was found to be significantly greater than its acyclic counterpart, a phenomenon attributed to the stabilizing effect of the spirocyclic ring. nih.gov

Kinetic studies of SNAr reactions provide valuable insights into the reaction mechanism and the factors that control the reaction rate. These studies often involve monitoring the reaction under pseudo-first-order conditions, where the concentration of the nucleophile is in large excess over the substrate. nih.gov The observed pseudo-first-order rate constants (kobs) can then be used to determine the second-order rate constants. nih.govresearchgate.net

Such kinetic investigations have revealed that the rates of SNAr reactions are highly dependent on the nature of the nucleophile, the leaving group, and the solvent. nih.gov For example, in the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with substituted anilines, the reaction rate is influenced by the electronic properties of the substituent on the aniline (B41778) and the composition of the solvent mixture. nih.gov Brønsted-type plots, which correlate the reaction rate with the basicity of the nucleophile, are often used to elucidate the reaction mechanism. nih.gov These studies can help to determine whether the nucleophilic attack or the departure of the leaving group is the rate-determining step. nih.gov

Table 1: Factors Influencing SNAr Reaction Kinetics

| Factor | Influence on Reaction Rate | References |

|---|---|---|

| Nucleophile Strength | Stronger nucleophiles generally lead to faster reactions. | nih.gov |

| Leaving Group Ability | The rate of reaction increases with a better leaving group. In SNAr, more electronegative halogens can be better leaving groups, which is opposite to SN1 and SN2 reactions. | chemistrysteps.com |

| Solvent Polarity | The effect of solvent polarity is complex and can influence the stability of the Meisenheimer complex and the transition state. | nih.gov |

| Electron-Withdrawing Groups | The presence and position of electron-withdrawing groups on the aromatic ring significantly accelerate the reaction by stabilizing the Meisenheimer complex. | masterorganicchemistry.comlibretexts.org |

The SNAr mechanism is generally considered a stepwise process involving the formation of a distinct Meisenheimer intermediate. chemistrysteps.comlibretexts.org However, under certain conditions, the possibility of a concerted mechanism, where bond formation and bond breaking occur simultaneously, has been considered. The distinction between a stepwise and a concerted pathway can sometimes be subtle and may represent a borderline case. nih.gov

Kinetic studies can provide evidence for one pathway over the other. For example, a detailed kinetic analysis of the reaction between 1-chloro and 1-fluoro-2,4-dinitrobenzene (B121222) with various biothiols suggested a mechanism that is on the borderline between concerted and stepwise. nih.gov The nature of the nucleophile and the electrophile, as well as the reaction conditions, play a crucial role in determining the operative mechanism.

Mechanism of Alkyl Transfer from Phosphonium (B103445) Ylides

An interesting and synthetically useful reaction involving this compound is the regioselective alkyl transfer from phosphonium ylides. rsc.org This reaction allows for the introduction of various alkyl groups onto the polyfluoroarene core. rsc.org

Mechanistic studies, including NMR spectroscopy and deuterium (B1214612) labeling experiments, have shown that this transformation proceeds via an SNAr mechanism. rsc.org The phosphonium ylide acts as the nucleophile, attacking the electron-deficient aromatic ring. A key finding from these studies is that the proton transferred to the α-carbon of the alkyl group during the final C-P bond cleavage step originates from water present in the reaction medium. rsc.org

The general steps for the formation of a phosphonium ylide involve the SN2 reaction of a trialkyl phosphine (B1218219) with an alkyl halide to form an alkylphosphonium salt, followed by deprotonation with a strong base. libretexts.orgyoutube.com The resulting ylide is a species with adjacent positive and negative charges. libretexts.org

C-F Activation Mechanisms in Transition Metal Catalysis

The activation of carbon-fluorine (C-F) bonds by transition metal complexes is a challenging but increasingly important area of research, given the prevalence of fluorinated compounds in various fields. scispace.com While C-F bonds are generally strong and less reactive than other carbon-halogen bonds, their selective activation can lead to novel synthetic transformations. scispace.commdpi.com

In the context of polyfluoroarenes like this compound, transition metal-catalyzed reactions can proceed through various C-F activation mechanisms. These mechanisms often involve the oxidative addition of the C-F bond to a low-valent metal center. The development of transition metal-catalyzed methods for C-F bond functionalization is less advanced compared to the chemistry of other organohalides. scispace.com

Research in this area focuses on understanding the fundamental steps of C-F activation, such as the role of the metal, ligands, and reaction conditions in promoting this difficult transformation. nih.govrsc.org For instance, the reactivity of a perfluoronickelacyclopentane complex demonstrated that C-F activation can be achieved, leading to further functionalization. scispace.com While not directly involving this compound, these studies provide a framework for understanding potential transition metal-catalyzed reactions of this substrate.

Computational and Theoretical Approaches to Reaction Mechanisms

The intricacies of chemical reactions involving this compound are increasingly being unraveled through the powerful lens of computational and theoretical chemistry. These methods provide a molecular-level view of reaction pathways, transition states, and intermediates that are often difficult to capture through experimental techniques alone.

Density Functional Theory (DFT) has emerged as a robust tool for investigating the structures and energetic properties of molecules. nih.gov In the context of reactions with this compound, DFT calculations are instrumental in determining the stability of reaction intermediates and the energy barriers of transition states. By optimizing the geometries of proposed intermediates, researchers can predict their relative stabilities and likelihood of formation.

A variety of functionals and basis sets can be used in DFT calculations, with the choice depending on the specific system and desired accuracy. For example, methods like B3LYP and M06-2X are commonly used for organic reaction mechanisms. nih.govscielo.br The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), is also crucial for obtaining results that are comparable to experimental conditions in solution.

Table 1: Representative DFT Functionals Used in Mechanistic Studies

| DFT Functional | Common Application |

| B3LYP | Widely used for geometry optimizations and frequency calculations of organic molecules. scielo.br |

| M06-2X | Known for good performance in calculating non-covalent interactions and thermochemistry. scielo.br |

| ωB97X-D | A range-separated hybrid functional with dispersion corrections, suitable for studying reaction pathways. nih.govresearchgate.net |

Beyond DFT, a broader range of quantum chemical calculations are utilized to elucidate the complete reaction pathways of this compound. These methods can trace the entire reaction coordinate from reactants to products, identifying all intermediates and transition states along the way. nih.govresearchgate.net This provides a comprehensive understanding of the reaction mechanism.

Automated reaction path search methods, such as the Artificial Force Induced Reaction (AFIR) method, can systematically explore potential reaction pathways without prior assumptions about the mechanism. chemrxiv.org This is particularly valuable for discovering novel or unexpected reaction pathways. By combining these path-finding algorithms with kinetic analysis, it is possible to predict the major and minor products of a reaction under specific conditions. chemrxiv.org

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide even more accurate energy calculations, though at a higher computational cost. mdpi.com These are often used to benchmark the results obtained from more computationally efficient DFT methods. The insights gained from these quantum chemical calculations are invaluable for rationalizing experimental observations and for designing new synthetic strategies. nih.govresearchgate.net

In Situ Monitoring of Reaction Progress

To complement computational studies, in situ monitoring techniques provide real-time experimental data on the progress of reactions involving this compound. These methods allow for the direct observation of reactant consumption, product formation, and in some cases, the detection of transient intermediates.

Real-time spectroscopic techniques are powerful tools for gaining mechanistic insights into chemical reactions. Fourier Transform Infrared (FTIR) spectroscopy can monitor changes in vibrational frequencies associated with specific functional groups, providing information on the conversion of reactants to products. For example, the disappearance of the characteristic nitro group stretches of this compound and the appearance of new bands corresponding to the product can be tracked over time.

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable technique for in situ monitoring. By acquiring NMR spectra at regular intervals during a reaction, it is possible to follow the changes in the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁹F). This allows for the quantification of reactants, products, and sometimes even the observation of reaction intermediates, providing detailed kinetic and mechanistic information.

In cases where reaction intermediates are stable enough to be crystallized, single-crystal X-ray diffraction provides definitive structural information. This technique can reveal the precise three-dimensional arrangement of atoms in an intermediate, such as a Meisenheimer complex, confirming its structure and providing insights into the bonding and stereochemistry of the reaction pathway. While obtaining suitable crystals of transient intermediates can be challenging, the structural data they provide is unparalleled in its detail and accuracy. The NIST Chemistry WebBook provides crystallographic data for this compound. nist.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3,4,6 Tetrafluoronitrobenzene and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of fluorinated aromatic compounds. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. wikipedia.orgslideshare.netaiinmr.com

¹H NMR Spectroscopy for Proton Environments

The ¹H NMR spectrum of 2,3,4,6-tetrafluoronitrobenzene is characterized by its relative simplicity, showing a single resonance for the lone aromatic proton (H-5). This proton's chemical shift is significantly influenced by the surrounding fluorine atoms and the electron-withdrawing nitro group. The signal appears as a complex multiplet due to coupling with the adjacent fluorine atoms (F-4 and F-6). The precise chemical shift and the magnitude of the proton-fluorine coupling constants (J-values) are critical for confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy is essential for mapping the carbon skeleton of the molecule. pressbooks.pub Due to the low natural abundance of the ¹³C isotope (~1.1%), spectra are often acquired with proton decoupling to enhance signal-to-noise. pressbooks.pub In this compound, six distinct signals are expected, corresponding to the six unique carbon atoms of the benzene ring.

The chemical shifts are spread over a wide range, influenced by the attached substituents (fluorine or nitro group). libretexts.org Carbons bonded directly to fluorine exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which can be a powerful diagnostic tool. The carbon attached to the nitro group (C-1) is typically shifted downfield. The interpretation of these shifts and coupling patterns allows for the unambiguous assignment of each carbon in the aromatic ring. oregonstate.eduorganicchemistrydata.org

Table 1: Representative ¹³C NMR Chemical Shift Ranges for Substituted Benzenes

| Carbon Environment | Typical Chemical Shift (ppm) |

| C-NO₂ | 140 - 160 |

| C-F | 150 - 165 (with large ¹JCF) |

| C-H | 110 - 130 |

| Unsubstituted Aromatic C | 125 - 170 oregonstate.edu |

Note: Actual shifts for this compound will be specific and influenced by the combined electronic effects of all substituents.

¹⁹F NMR Spectroscopy for Fluorine Environments

¹⁹F NMR is a highly sensitive and informative technique for analyzing organofluorine compounds, given that ¹⁹F has a nuclear spin of ½ and is 100% naturally abundant. wikipedia.orgaiinmr.comhuji.ac.il The large chemical shift dispersion (up to 800 ppm) in ¹⁹F NMR typically results in a well-resolved spectrum where each chemically non-equivalent fluorine atom gives a distinct signal. wikipedia.orgaiinmr.com

In this compound, four separate resonances are observed, one for each fluorine atom (F-2, F-3, F-4, F-6). The spectrum displays complex splitting patterns due to:

Homonuclear couplings (¹⁹F-¹⁹F): Coupling occurs between the different fluorine nuclei on the ring. The magnitude of the coupling constant (JFF) depends on the number of bonds separating the interacting nuclei (ortho, meta, para). wikipedia.org

Heteronuclear couplings (¹⁹F-¹H): Each fluorine signal can be further split by the single proton on the ring (H-5). huji.ac.il

Analyzing these intricate coupling networks is crucial for assigning each fluorine signal to its specific position on the aromatic ring.

Advanced NMR Techniques (e.g., 2D NMR) for Structural Connectivity

For complex structures, particularly adducts of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR experiments are employed to resolve these ambiguities by correlating signals across a second frequency dimension. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies nuclei that are spin-coupled to each other. In the context of an adduct, a ¹H-¹H COSY can establish the connectivity of protons in the added nucleophilic moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.orgspringernature.com It is invaluable for assigning the protonated carbons in the molecule by linking the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is instrumental in piecing together the molecular skeleton by connecting non-protonated carbons (like C-1, C-2, C-3, C-4, and C-6 in the parent molecule) to nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, regardless of whether they are connected through bonds. libretexts.orgharvard.edu It is particularly useful for determining the stereochemistry and conformation of complex adducts.

The application of these 2D NMR techniques is fundamental in the structural elucidation of Meisenheimer complexes, where a nucleophile has added to the electron-deficient aromatic ring, altering the connectivity and spatial arrangement of the original structure. scispace.comresearchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational Fingerprint Analysis by IR Spectroscopy

The IR spectrum of this compound is dominated by strong absorptions corresponding to the vibrations of the nitro group and the carbon-fluorine bonds. mdpi.com

Key vibrational modes include:

NO₂ Asymmetric and Symmetric Stretching: The nitro group exhibits two characteristic and intense stretching vibrations. The asymmetric stretch typically appears in the 1500-1560 cm⁻¹ region, while the symmetric stretch is found at a lower frequency, around 1330-1390 cm⁻¹. researchgate.netscirp.org These bands are strong indicators of the presence of the nitro functional group.

C-F Stretching: The stretching vibrations of the carbon-fluorine bonds give rise to very strong absorptions in the fingerprint region of the spectrum, typically between 1100 and 1400 cm⁻¹. The multiplicity and exact position of these bands can be complex due to the coupling of vibrations of the four C-F bonds.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring appear in the 1400-1620 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations for the isolated C-H bond can also be identified, typically in the 800-900 cm⁻¹ range.

Upon formation of an adduct, such as a Meisenheimer complex, the IR spectrum will show significant changes. The frequencies of the NO₂ stretching vibrations often shift to lower wavenumbers due to the increased electron density on the ring from the added nucleophile. Furthermore, changes in the aromatic C=C and C-F stretching regions reflect the disruption of the ring's aromaticity and the altered geometry. researchgate.net

Table 2: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong researchgate.net |

| NO₂ Symmetric Stretch | 1330 - 1390 | Strong researchgate.net |

| Aromatic C=C Stretch | 1400 - 1620 | Medium to Strong |

| C-F Stretch | 1100 - 1400 | Very Strong |

| C-H Out-of-Plane Bend | 800 - 900 | Medium to Weak |

Raman Spectroscopy for Chemical Bond Information

Key vibrational modes observed in the Raman spectrum of nitroaromatic compounds include symmetric and asymmetric stretching of the NO₂ group, C-N stretching, and various vibrations of the benzene ring. researchgate.net In structurally similar compounds, the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) attached to a phenyl ring typically appear in the regions of 1390–1330 cm⁻¹ and 1560–1500 cm⁻¹, respectively. researchgate.net The Raman spectra can also provide information about changes in vibrational coupling between the nitro group and the benzene ring upon isotopic substitution. researchgate.net

Table 1: Predicted Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Associated Bonds |

| Asymmetric NO₂ Stretch | 1560–1500 | N-O |

| Symmetric NO₂ Stretch | 1390–1330 | N-O |

| C-N Stretch | Not specified | C-N |

| Benzene Ring Vibrations | Various | C-C, C-H |

| C-F Vibrations | Various | C-F |

Surface-Enhanced Raman Scattering (SERS) for Trace Analysis

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used for detecting trace amounts of analytes. researchgate.netrsc.org This method utilizes the enhancement of the Raman signal when a molecule is adsorbed onto a nanostructured metallic surface, such as gold or silver. mdpi.comrsc.org The enhancement is attributed to both electromagnetic and chemical mechanisms, allowing for detection at extremely low concentrations, even down to the single-molecule level. mdpi.commdpi.com

SERS has been successfully applied to the trace analysis of various nitroaromatic compounds, which are structurally related to this compound. rsc.orgresearchgate.netrsc.org For instance, SERS-based methods have been developed for the rapid detection of 2,4,6-trinitrotoluene (B92697) (TNT) and other nitrobenzene (B124822) derivatives in various matrices. rsc.orgrsc.org The technique often involves the formation of a Meisenheimer complex, which can then be adsorbed onto the metallic nanoparticles, leading to a significant enhancement of the Raman signal. rsc.orgrsc.org The sensitivity of SERS allows for detection limits in the parts-per-billion (ppb) range and even lower. rsc.orgmdpi.com The development of portable Raman spectrometers further enhances the utility of SERS for on-site analysis. researchgate.netrsc.org

Table 2: SERS Application for Trace Analysis of Related Nitroaromatic Compounds

| Analyte | Substrate | Detection Limit | Key Findings |

| 2,4,6-trinitrotoluene (TNT) | Gold Nanoparticles | 0.01 mg L⁻¹ | Rapid detection in water samples. rsc.org |

| Pentachloronitrobenzene (PCNB) | Oil-Soluble Silver Nanoparticles | 0.005 µg/mL | Specific recognition in complex matrices. mdpi.com |

| Furazolidone (FZD) | Gold Nanoparticles | 1 ng | Rapid qualitative analysis in sediment. mdpi.com |

Mass Spectrometry (MS)

Molecular Mass Determination by MS

Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound. In electron ionization (EI) mass spectrometry, a molecule is bombarded with electrons, leading to the formation of a positively charged molecular ion (M⁺•). chemguide.co.uk The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. libretexts.org

For this compound (C₆HF₄NO₂), the molecular weight is 195.0713 g/mol . nist.govnist.gov The mass spectrum of this compound shows a molecular ion peak at an m/z value corresponding to its molecular weight. nist.gov

Fragment Ion Analysis for Structural Information

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. chemguide.co.uk The molecular ion, being energetically unstable, can break apart into smaller, charged fragments and neutral radicals. chemguide.co.uk The pattern of these fragment ions is characteristic of the molecule's structure. libretexts.orglibretexts.org

The mass spectrum of this compound exhibits a characteristic fragmentation pattern. nist.gov The stability of the resulting ions influences the intensity of the corresponding peaks in the spectrum. libretexts.org Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) or parts of it, as well as fragmentation of the aromatic ring. mdpi.com

Table 3: Mass Spectral Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 195 | 100.0 | [M]⁺• (Molecular Ion) |

| 165 | 30.8 | [M-NO]⁺ |

| 149 | 28.5 | [M-NO₂]⁺ |

| 119 | 15.6 | [C₅HF₂]⁺ |

| 99 | 14.1 | [C₅HF]⁺ |

| 69 | 13.5 | [CF₃]⁺ |

Data sourced from the NIST WebBook. nist.gov

Coupled Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixtures

For the analysis of complex mixtures, mass spectrometry is often coupled with chromatographic separation techniques such as gas chromatography (GC) or liquid chromatography (LC). mdpi.comepa.govresearchgate.net These hyphenated techniques allow for the separation of individual components in a mixture before they are introduced into the mass spectrometer for detection and identification.

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like nitroaromatics. epa.govresearchgate.net The EPA Method 8091, for example, outlines the use of GC with an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD) for the detection of nitroaromatics. epa.gov For unambiguous identification, GC-MS is often required. epa.gov

LC-MS/MS (tandem mass spectrometry) is another highly sensitive and selective technique, particularly useful for non-volatile or thermally labile compounds. mdpi.comshimadzu.comresearchgate.net In LC-MS/MS, the analyte is first separated by LC, then ionized and subjected to two stages of mass analysis. This allows for the specific detection and quantification of target compounds even in complex matrices. mdpi.com A study on the trace analysis of 3,4-difluoronitrobenzene, a related compound, demonstrated the use of LC-MS/MS with atmospheric pressure chemical ionization (APCI) for high sensitivity and specificity. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

While specific X-ray crystallography data for this compound was not found in the provided search results, the technique has been widely applied to determine the crystal structures of many related nitroaromatic and fluorinated benzene derivatives. Such studies reveal how the substituents on the benzene ring influence the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking. The crystal structure of a related compound, 2,3,4,5-tetrachloronitrobenzene, has been reported, appearing as pale yellow crystals. nih.govnist.gov

Accurate Low-Temperature X-ray Crystal Structure Analysis of Derivatives

Low-temperature single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound, this analysis provides definitive information on the molecular geometry, conformation, and packing within the crystal lattice. The data collection at low temperatures (typically around 100-150 K) minimizes thermal vibrations of atoms, leading to more accurate and resolved structures with refined atomic coordinates and displacement parameters.

While a specific crystal structure for an adduct of this compound was not found in the surveyed literature, the methodology is well-established. For instance, studies on related nitroaromatic compounds, such as 3-nitrobenzonitrile, have been successfully elucidated using low-temperature X-ray diffraction. mdpi.com Such analyses reveal crucial details, for example, the degree to which the nitro group is twisted out of the plane of the benzene ring, which is a result of steric and electronic effects within the molecule and packing forces in the crystal. mdpi.com In fully substituted polynitrobenzene derivatives, X-ray analysis confirms the molecular structure and reveals how different functional groups are oriented relative to the benzene plane. nih.gov

The process involves growing a suitable single crystal of a this compound derivative, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam at a controlled low temperature. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions are determined.

Analysis of Bond Distances and Angles in Nitro Group and Aromatic Ring

The precise bond lengths and angles obtained from X-ray crystallography are fundamental to understanding the electronic and steric effects of the substituents. In derivatives of this compound, key parameters of interest include the C-N bond connecting the nitro group to the ring, the N-O bond lengths within the nitro group, the C-C bonds of the aromatic ring, and the C-F bonds.

In related nitrobenzene structures, the two N-O bonds in the nitro group are typically equivalent in length, indicating resonance delocalization of the negative charge. The C-N bond length and the angles around the ipso-carbon (the carbon attached to the nitro group) provide insight into the electronic influence of the nitro group. For example, in 3-nitrobenzonitrile, the nitro group is slightly tilted out of the benzene ring plane, an effect attributed to crystal packing. mdpi.com

The aromatic ring itself, while generally planar, can exhibit small distortions due to the presence of multiple bulky and electronegative substituents. The C-C bond lengths may deviate slightly from the 1.39 Å characteristic of unsubstituted benzene, reflecting the electronic push-pull effects of the nitro and fluoro groups. The bond angles within the ring can also be distorted from the ideal 120° of a perfect hexagon. Below is a table of expected bond parameters for a hypothetical derivative, based on data from analogous structures.

| Bond/Angle | Typical Value | Reference Compound Type |

|---|---|---|

| C-C (aromatic) | 1.385 - 1.397 Å | 3-Nitrobenzonitrile mdpi.com |

| C-N (nitro) | ~1.47 Å | 3-Nitrobenzonitrile mdpi.com |

| N-O | ~1.22 Å | Nitrobenzene github.io |

| C-F | ~1.35 Å | Fluorobenzenes |

| O-N-O Angle | ~125° | Nitrobenzene github.io |

| C-C-C Angle (ring) | 117° - 123° | Nitrobenzene github.io |

Insights into Electron Delocalization and Intermolecular Interactions

The structural data from X-ray analysis provides deep insights into electron delocalization and non-covalent interactions. The planarity of the aromatic ring and the bond length pattern reveal the extent of the π-electron system. The strong electron-withdrawing nature of both the four fluorine atoms and the nitro group significantly polarizes the aromatic ring of this compound, making it highly electron-deficient. This influences its reactivity, particularly towards nucleophilic aromatic substitution.

Crystal packing is governed by a variety of intermolecular interactions. In derivatives of this compound, interactions such as π-π stacking between electron-deficient aromatic rings can be expected. mdpi.com Furthermore, halogen bonding (C-F···X) and interactions involving the nitro group's oxygen atoms (C-H···O, N-O···π) are crucial in dictating the supramolecular architecture. The study of adducts, for example with electron-rich aromatic compounds, can reveal charge-transfer interactions, where the electron-poor tetrafluoronitrobenzene moiety acts as an acceptor. nih.gov Analysis of these weak interactions is critical for understanding the solid-state properties of materials derived from this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. It is a valuable tool for characterizing the electronic structure of chromophores.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the nitroaromatic chromophore. The primary transitions for nitroarenes are:

π → π* transitions: These are typically high-energy, high-intensity absorptions involving the promotion of an electron from a π bonding orbital of the aromatic system to a π* antibonding orbital. For conjugated systems, these absorptions are strong. thermofisher.com

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from one of the oxygen atoms of the nitro group) to a π* antibonding orbital of the ring. thermofisher.com These transitions are symmetry-forbidden and thus have a much lower intensity (molar absorptivity) compared to π → π* transitions. nist.gov

For nitrobenzene, the π → π* transition occurs around 250-270 nm, while the weak n → π* transition is observed as a shoulder around 330-340 nm. The presence of four electron-withdrawing fluorine atoms on the benzene ring in this compound would be expected to influence the precise position (λmax) and intensity of these absorption bands. The solvent polarity can also cause shifts in the absorption maxima (solvatochromism). researchgate.net

| Transition Type | Approximate λmax | Relative Intensity (ε) | Notes |

|---|---|---|---|

| π → π | 200 - 280 nm | High ( > 10,000 L mol-1 cm-1) | Allowed transition, characteristic of the aromatic system. researchgate.net |

| n → π | 300 - 350 nm | Low ( < 2,000 L mol-1 cm-1) | Symmetry-forbidden transition from nitro group lone pair. nist.gov |

Application in Reaction Monitoring

UV-Vis spectroscopy is an effective technique for monitoring the progress of chemical reactions in real-time, provided that at least one of the reactants, intermediates, or products has a distinct chromophore that absorbs in the UV-Vis range. thermofisher.comnih.gov This method is particularly well-suited for reactions involving this compound.

For example, in a nucleophilic aromatic substitution reaction where a nucleophile replaces one of the fluorine atoms, the electronic structure of the aromatic ring changes. This change leads to a shift in the λmax or a change in the absorbance at a specific wavelength. By monitoring this change over time, the reaction kinetics can be determined. nih.gov The reduction of the nitro group to an amino group is another common reaction that can be easily followed by UV-Vis spectroscopy, as the disappearance of the nitroaromatic chromophore and the appearance of the aminobenzene chromophore cause significant spectral changes. researchgate.net This principle has been demonstrated in the monitoring of reactions involving other nitroaromatics like 4-nitrophenol (B140041) and 2,4,6-trinitrotoluene (TNT). nih.govnih.gov

Other Spectroscopic and Analytical Techniques

Besides X-ray crystallography and UV-Vis spectroscopy, several other techniques are essential for the full characterization of this compound.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule and its fragments. Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak (M+) at m/z 195, confirming its molecular weight. nist.gov The fragmentation pattern, which includes the loss of NO, NO2, and fluorine atoms, provides structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation of organic molecules in solution.

1H NMR: The proton NMR spectrum of this compound would show a single signal for the lone aromatic proton. Its chemical shift would be downfield due to the deshielding effect of the adjacent fluorine and nitro groups. The signal would appear as a complex multiplet due to coupling with the three neighboring fluorine atoms (19F).

19F NMR: Fluorine-19 NMR is highly informative for fluorinated compounds. The spectrum would show four distinct signals, one for each chemically non-equivalent fluorine atom. The chemical shifts and, particularly, the 19F-19F coupling constants provide unambiguous information about the substitution pattern on the aromatic ring.

13C NMR: The carbon NMR spectrum would display six distinct signals for the six different carbon atoms in the aromatic ring. The chemical shifts are significantly affected by the attached substituents (F or NO2), and the signals for carbon atoms bonded to fluorine will show large C-F coupling constants.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (typically around 1550-1500 cm-1 and 1360-1320 cm-1, respectively). Strong bands corresponding to C-F stretching vibrations would also be prominent, typically in the 1300-1000 cm-1 region.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While this compound is a diamagnetic molecule with no unpaired electrons, its radical anion, which can be formed through chemical or electrochemical reduction, is paramagnetic and can be characterized by EPR spectroscopy. The study of such radical adducts provides valuable insights into the electronic structure and reactivity of the parent molecule.

The EPR spectrum of the this compound radical anion is expected to exhibit a complex hyperfine structure due to the interaction of the unpaired electron with the magnetic nuclei within the molecule. The primary splitting would arise from the nitrogen atom of the nitro group (¹⁴N, nuclear spin I = 1), which typically results in a triplet. Each of these lines would be further split by the fluorine nuclei (¹⁹F, I = 1/2) and the single hydrogen nucleus (¹H, I = 1/2).

The magnitude of the hyperfine coupling constants (a) is dependent on the distribution of the unpaired electron's spin density across the molecule. For nitroaromatic radical anions, the spin density is largely localized on the nitro group but also delocalized onto the aromatic ring. The expected hyperfine splittings for the this compound radical anion can be predicted based on data from similar compounds, such as the radical anion of 2,5-bis(trifluoromethyl)nitrobenzene. researchgate.net

Table 1: Predicted EPR Hyperfine Coupling Constants for the this compound Radical Anion

| Nucleus | Position | Nuclear Spin (I) | Predicted Hyperfine Coupling Constant (a) |

| ¹⁴N | 1 (NO₂) | 1 | aN ≈ 10-14 G |

| ¹⁹F | 2 | 1/2 | aF ≈ 1-5 G |

| ¹⁹F | 3 | 1/2 | aF ≈ 1-5 G |

| ¹⁹F | 4 | 1/2 | aF ≈ 1-5 G |

| ¹H | 5 | 1/2 | aH ≈ 1-3 G |

| ¹⁹F | 6 | 1/2 | aF ≈ 1-5 G |

Note: These are predicted values based on analogous structures. Actual values would need to be determined experimentally.

The analysis of these hyperfine coupling constants through spectral simulation allows for the mapping of the spin density distribution, offering a detailed picture of the electronic structure of the radical anion.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. libretexts.org XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. libretexts.orgresearchgate.net For this compound, XPS can provide a detailed characterization of its elemental makeup and the chemical environment of each atom.

High-resolution XPS spectra of this compound would show distinct peaks for each element: carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and fluorine (F 1s). The exact binding energy of these photoelectrons is indicative of the atom's oxidation state and local chemical environment. For instance, the C 1s spectrum can be deconvoluted to distinguish between carbons bonded to other carbons, hydrogen, fluorine, and the nitro group. A study on nitrobenzene films demonstrated the detailed analysis possible for the C 1s, N 1s, and O 1s core levels. acs.org

Table 2: Expected Core Level Binding Energies for this compound

| Core Level | Functional Group | Expected Binding Energy (eV) |

| C 1s | C-C, C-H | ~284.8 |

| C 1s | C-N | ~286.0 |

| C 1s | C-F | ~288.0 - 290.0 |

| N 1s | C-NO₂ | ~405.0 - 406.0 |

| O 1s | C-NO₂ | ~533.0 - 534.0 |

| F 1s | C-F | ~688.0 - 689.0 |

Note: These values are representative and can shift slightly depending on the specific molecular environment and instrument calibration.

Analysis of the peak areas in an XPS survey scan allows for the quantification of the elemental composition on the surface, which can be used to verify the stoichiometry of the compound.

Chromatographic Methods (HPLC, GC) for Purity and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from isomers and reaction by-products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose. researchgate.netmdpi.com

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. EPA method 8091, for example, provides conditions for the analysis of nitroaromatics, including tetrachloronitrobenzene isomers. epa.gov For fluorinated nitroaromatics, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is typically used. Detection can be achieved with high sensitivity using an Electron Capture Detector (ECD), which is particularly responsive to halogenated and nitro-containing compounds, or a Nitrogen-Phosphorus Detector (NPD). For definitive identification, a mass spectrometer (MS) is coupled with the GC, allowing for the identification of compounds based on their mass spectra and retention times. researchgate.netnih.gov The separation of isomers is critical, and high-resolution capillary columns are necessary to resolve compounds with similar boiling points. google.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of nitroaromatic compounds. mdpi.com Reversed-phase HPLC, using a C18 or C8 stationary phase, is the most common mode. The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. nih.gov Separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A photodiode array (PDA) or UV-Vis detector is commonly used, with the detection wavelength set to an absorption maximum of the nitroaromatic compounds. HPLC is particularly useful for separating isomers that may be difficult to resolve by GC. nacalai.com The development of a stability-indicating HPLC method can also be used to monitor the degradation of the compound under various stress conditions.

Table 3: Typical Chromatographic Conditions for the Analysis of Nitroaromatic Compounds

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl polysiloxane stationary phase. | Reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) with a C18 stationary phase. |

| Mobile Phase/Carrier Gas | Helium or Nitrogen | Isocratic or gradient mixture of Acetonitrile and Water. |

| Temperature | Temperature programmed oven, e.g., 100°C to 280°C at 10°C/min. | Column oven set to a constant temperature, e.g., 30-40°C. mdpi.com |

| Detector | Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometer (MS). | Photodiode Array (PDA) or UV-Vis Detector (e.g., at 254 nm). |

| Injection Volume | 1 µL (split/splitless injection). | 10-20 µL. |

These chromatographic methods are fundamental for ensuring the quality and purity of this compound for research and industrial purposes, allowing for the quantification of the main component and the detection of trace-level impurities.

Computational Chemistry and Theoretical Studies on 2,3,4,6 Tetrafluoronitrobenzene

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to its chemical and physical properties. Computational methods allow for a detailed examination of how electrons are distributed and the energies of different electronic states.

Quantum Chemical Methods (e.g., DFT, Ab Initio, CASSCF, MS-CASPT2)

A variety of quantum chemical methods can be employed to study molecules like 2,3,4,6-tetrafluoronitrobenzene. Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of many-electron systems. It is often favored for its balance of computational cost and accuracy, making it suitable for geometry optimization and frequency calculations. For instance, DFT methods like B3LYP with basis sets such as 6-31++G(d,p) are commonly used to obtain optimized geometries and vibrational frequencies for substituted benzene (B151609) derivatives. researchgate.net

For a more detailed understanding of excited states and complex electronic phenomena, more advanced methods are necessary. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory. For studying excited states, especially in molecules with potential for complex electronic rearrangements, methods like the Complete Active Space Self-Consistent Field (CASSCF) and its multi-state extension (MS-CASPT2) are powerful tools. rsc.org These methods are particularly important for accurately describing potential energy surfaces of excited states, which is crucial for understanding photochemical processes. rsc.org While detailed CASSCF or MS-CASPT2 studies specifically on this compound are not widely available in the literature, the application of these methods to similar aromatic systems provides a framework for how such an analysis would be conducted. rsc.org

Semi-empirical methods, such as AM1, PM3, and PM5, offer a faster, though less accurate, alternative for preliminary structural and electronic property calculations. researchgate.net

Molecular Orbital Analysis and Charge Distribution

Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO, making them susceptible to nucleophilic attack. The fluorine substituents also have a strong inductive effect. In studies of similar polyfluorinated nitrobenzenes, it has been shown that the positions of the fluorine atoms have a pronounced effect on the MO energies.

The charge distribution within the molecule can be analyzed using methods like Mulliken population analysis or by calculating the electrostatic potential (ESP). This reveals the partial positive and negative charges on each atom, providing insight into the molecule's polarity and sites susceptible to electrophilic or nucleophilic attack. In this compound, the nitro group and the fluorine atoms create a complex distribution of charge across the aromatic ring.

Energy Calculations of Ground and Excited States

Quantum chemical calculations can provide precise energies for both the ground state and various excited states of a molecule. The ground state energy is essential for determining the molecule's stability and for calculating thermodynamic properties.

Calculations of excited state energies are critical for interpreting UV-visible absorption spectra and understanding the photochemistry of the compound. Methods like Time-Dependent Density Functional Theory (TD-DFT) are commonly used to predict the excitation energies and oscillator strengths of electronic transitions. These calculations can help assign the peaks observed in experimental spectra to specific electronic transitions, such as π → π* or n → π* transitions. For this compound, the interplay between the nitro group and the fluorine atoms on the benzene ring would lead to a complex set of electronic transitions.

Molecular Modeling and Dynamics Simulations

While electronic structure calculations provide information about a single, optimized molecular geometry, molecular modeling and dynamics simulations allow for the exploration of conformational flexibility and the influence of the surrounding environment.

Conformational Analysis and Intramolecular Interactions